2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine

nAChR subtype selectivity steric effects

2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine (CAS 1352508-29-2) is a pyrrolidinylpyridine derivative characterized by a bromine atom at the 2-position of the pyridine ring and an N-isopropyl-substituted pyrrolidine at the 5-position. With a molecular formula C₁₂H₁₇BrN₂ and molecular weight of 269.18 g/mol, it belongs to a structural class widely explored for nicotinic acetylcholine receptor (nAChR) ligand development.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
Cat. No. B11809405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC1C2=CN=C(C=C2)Br
InChIInChI=1S/C12H17BrN2/c1-9(2)15-7-3-4-11(15)10-5-6-12(13)14-8-10/h5-6,8-9,11H,3-4,7H2,1-2H3
InChIKeySVGVGIYBZDOYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine – A Sterically Differentiated Pyrrolidinylpyridine Building Block for CNS Ligand SAR


2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine (CAS 1352508-29-2) is a pyrrolidinylpyridine derivative characterized by a bromine atom at the 2-position of the pyridine ring and an N-isopropyl-substituted pyrrolidine at the 5-position . With a molecular formula C₁₂H₁₇BrN₂ and molecular weight of 269.18 g/mol, it belongs to a structural class widely explored for nicotinic acetylcholine receptor (nAChR) ligand development [1]. The 2-bromo substituent serves as a versatile synthetic handle for cross-coupling reactions, while the isopropyl group on the pyrrolidine nitrogen introduces distinct steric and lipophilic properties relative to its N-methyl, N-ethyl, N-propyl, and unsubstituted pyrrolidine analogs .

Why 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine Cannot Be Swapped with N-Methyl or N-Unsubstituted Analogs


Generic substitution among 2-bromo-5-(pyrrolidin-2-yl)pyridine derivatives fails because the N-alkyl substituent on the pyrrolidine ring profoundly modulates both steric occupancy at the target binding site and physicochemical properties governing membrane permeability and metabolic stability [1]. The N-methyl analog (CAS 185510-36-5) displays a high-affinity Ki of 0.450 nM at the α4β2 nAChR subtype [2], but SAR principles predict that bulkier N-alkyl groups such as isopropyl will alter the binding pose, potentially shifting subtype selectivity, functional activity (agonist vs. antagonist), and off-target profiles [3]. Additionally, the increased lipophilicity from the isopropyl group affects logP, solubility, and CYP-mediated metabolism in ways that cannot be extrapolated from smaller N-alkyl congeners, making direct procurement substitution scientifically unsound without comparative data.

Quantitative Differentiation Evidence: 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine vs. Closest Analogs


N-Isopropyl Steric Bulk Drives α4β2 vs. α7 nAChR Subtype Selectivity Differentiation vs. N-Methyl Analog

The N-isopropyl substituent confers significantly greater steric bulk than the N-methyl group, a critical determinant of nAChR subtype binding. The N-methyl analog 2-bromo-5-(1-methylpyrrolidin-2-yl)pyridine binds α4β2 nAChR with Ki = 0.450 nM [1]. In nicotine SAR, N-alkyl groups larger than methyl consistently reduce α4β2 affinity while maintaining or improving α7 selectivity [2]. For the N-isopropyl analog, predicted steric parameters (Taft Es = –1.71 vs. –1.24 for ethyl, 0.00 for methyl) indicate a substantial reduction in α4β2 binding pocket complementarity, translating to a differentiation mechanism for achieving α7-preferring or α3β4-preferring profiles that are inaccessible with the N-methyl or N-unsubstituted congeners [3].

nAChR subtype selectivity steric effects nicotinic ligands

Lipophilicity Increment (ΔlogP) and Calculated Property Differentiation vs. N-Unsubstituted and N-Methyl Analogs

The calculated partition coefficient (ClogP) of 2-bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine is estimated at 3.38–3.51 based on fragment-based computational methods, representing a significant lipophilicity increase over the N-unsubstituted analog (ClogP ≈ 1.9–2.1) and the N-methyl analog (ClogP ≈ 2.4–2.6) . This ΔlogP of approximately +1.0 to +1.5 units translates to a predicted 10- to 30-fold increase in n-octanol/water partition coefficient, which directly impacts blood–brain barrier permeability predictions, plasma protein binding, and metabolic clearance rates, all critical parameters for CNS-targeted probe selection [1]. The calculated topological polar surface area (TPSA ≈ 16–22 Ų) remains constant across the N-alkyl series, indicating that the lipophilicity increase is not accompanied by decreased hydrogen-bonding capacity.

lipophilicity logP CNS permeability physicochemical properties

2-Bromo Position Enables Regioselective Cross-Coupling: Synthetic Intermediate Differentiation

The 2-bromo substituent on the pyridine ring provides a regiochemically defined handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Negishi), enabling modular diversification of the pyridine C2 position while preserving the 5-(1-isopropylpyrrolidin-2-yl) pharmacophore [1]. The sterically demanding N-isopropyl group on the pyrrolidine exerts a shielding effect on the proximal pyridine nitrogen, which is known to reduce catalyst poisoning in Pd-mediated couplings relative to less hindered N-alkyl analogs [2]. Literature on 2-bromopyridines demonstrates that 2-pyridyl bromides with sterically encumbered 5-substituents undergo Suzuki coupling with arylboronic acids in yields of 70–92% using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, a reactivity profile expected to be preserved for this compound [3].

Suzuki coupling cross-coupling synthetic intermediate medicinal chemistry

Recommended Procurement Scenarios for 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine Based on Quantitative Evidence


nAChR Subtype Selectivity SAR: α7-Preferring or α3β4-Preferring Ligand Optimization

Procure this compound when structure–activity relationship (SAR) studies require an N-isopropyl pyrrolidine analog to probe steric tolerance at the nAChR orthosteric binding site. The N-methyl analog (Ki = 0.450 nM at α4β2) serves as the high-affinity reference point for α4β2 engagement, while the N-isopropyl analog, with its substantially larger Taft steric parameter (Es ≈ –1.71 vs. 0.00 for methyl), is predicted to shift selectivity toward α7 or α3β4 subtypes based on established nicotine SAR [1]. This compound should be ordered alongside the N-methyl, N-ethyl, and N-propyl congeners as a complete N-alkyl series for systematic subtype selectivity profiling [2].

CNS-Penetrant Probe Development Requiring Elevated logP

Procure this compound for CNS drug discovery programs where passive blood–brain barrier permeability is a key selection criterion. The calculated logP of 3.38–3.51 for the N-isopropyl analog represents a significant lipophilicity increase over the N-methyl analog (ClogP ≈ 2.4–2.6) and N-unsubstituted analog (ClogP ≈ 1.9–2.1), predicted to improve PAMPA-derived permeability by 3- to 10-fold . This makes the N-isopropyl analog the preferred choice for initial CNS penetration screening within this chemotype, while maintaining a TPSA below 25 Ų, within the favorable CNS MPO range [3].

Modular Library Synthesis via C2 Cross-Coupling Diversification

Procure this compound as a central building block for generating diverse 2-aryl-substituted pyridine libraries via Suzuki–Miyaura or Buchwald–Hartwig cross-coupling. The 2-bromo substituent provides a regiochemically unambiguous coupling site, while the N-isopropyl group's steric bulk shields the pyridine nitrogen from competitive Pd coordination, a documented strategy for improving catalyst efficiency in 2-pyridyl coupling reactions [4]. The product is supplied at NLT 98% purity suitable for direct use in parallel synthesis workflows without additional purification .

Metabolic Stability Optimization: N-Isopropyl Branching as a CYP Shield

Procure this compound when investigating N-alkyl substituent effects on oxidative metabolism. Compared to the N-propyl analog (linear alkyl chain), the N-isopropyl group introduces α-branching that sterically impedes CYP450-mediated N-dealkylation, a well-established strategy for improving microsomal half-life in pyrrolidine-containing scaffolds. This compound should be tested in parallel with the N-propyl analog (CAS 1352534-37-2) to quantify the metabolic stability advantage conferred by alkyl branching versus linear chain length [2].

Quote Request

Request a Quote for 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.